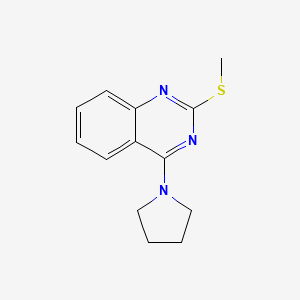

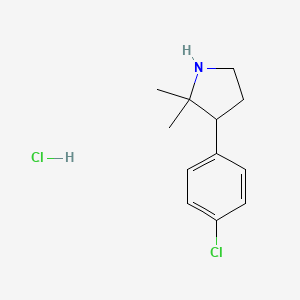

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide, also known as ITQA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

科学的研究の応用

Antiproliferative Activities

Naphthalen-2-yl)acetamide and substituted phenyl)acetamide derivatives, including compounds similar to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide, have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. These compounds have shown significant antiproliferative effects, particularly against nasopharyngeal carcinoma cell lines, with one compound demonstrating high specificity and potency without detectable cytotoxicity against peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 μM (I‐Li Chen et al., 2013).

Novel Biosynthetic Pathways

Research on Dioncophyllaceae and Ancistrocladaceae families has unveiled novel biosynthetic pathways to isoquinoline alkaloids from acetate units, diverging from the traditional pathways that originate from aromatic amino acids. This discovery, facilitated by feeding experiments with labeled precursors, highlights a stress-sensitive production mechanism where exposure to various stressors leads to the accumulation of naphthalene moieties in the form of naphthoquinones (G. Bringmann & D. Feineis, 2001).

Protein Kinase Inhibition

Isoquinolinesulfonamides, including naphthalenesulfonamides derivatives, have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These compounds, through modification of the naphthalene ring, have demonstrated selective inhibition towards specific protein kinases, offering potential therapeutic avenues for diseases where these kinases play a critical role (H. Hidaka et al., 1984).

Photovoltaic and Fluorescence Applications

Investigations into small molecular non-fullerene acceptors for bulk-heterojunction devices have led to the design and synthesis of compounds combining naphthalenediimide and benzoisoquinoline-dione functionalities. These novel chromophores have shown impressive power conversion efficiencies and fluorescence emissions, suggesting their utility in photovoltaic devices and as fluorescence probes (Doli Srivani et al., 2017).

G-quadruplex Ligands in Cancer Therapy

Tetra-substituted naphthalene diimide derivatives have emerged as potent stabilizers of human telomeric and gene promoter DNA quadruplexes. These compounds inhibit the growth of human cancer cells both in vitro and in vivo by targeting telomeres. The enhancement of pharmacological properties through structural optimization has led to compounds with significantly potent antiproliferative effects against pancreatic cancer cell lines, marking a promising direction for cancer therapy research (M. Micco et al., 2013).

特性

IUPAC Name |

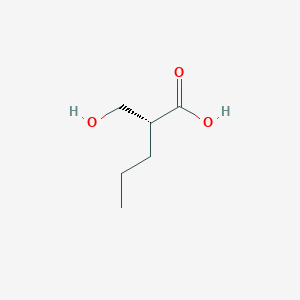

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O2/c1-17(2)25(29)27-14-6-10-20-15-21(12-13-23(20)27)26-24(28)16-19-9-5-8-18-7-3-4-11-22(18)19/h3-5,7-9,11-13,15,17H,6,10,14,16H2,1-2H3,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMFVSSYMBETIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2379651.png)

![2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione](/img/structure/B2379653.png)

![3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide](/img/structure/B2379656.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2379663.png)

![1-(2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2379665.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2379668.png)